molecular formula C8H4F4N2O2 B084621 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide CAS No. 13719-84-1

3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide

Cat. No. B084621
CAS RN: 13719-84-1
M. Wt: 236.12 g/mol
InChI Key: IFFMGRFKBONHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a fluorinated analogue of benzene-1,2-dicarboxamide and has been found to exhibit potent biological activities.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has also been found to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to exhibit various biochemical and physiological effects. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to modulate the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide in lab experiments is its high potency and specificity towards cancer cells. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide. One of the areas of interest is the development of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide-based anticancer drugs. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide can be modified to improve its solubility and bioavailability, making it a more effective anticancer agent. Another area of interest is the investigation of the mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide and its interactions with other signaling pathways involved in cancer cell growth and survival. Finally, the potential use of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide as a diagnostic tool for cancer detection and monitoring is an area of interest for future research.
Conclusion
In conclusion, 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a promising compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a multistep process, and its biological activities have been extensively studied. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and modulate the expression of genes involved in cancer cell growth and survival. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has several advantages for lab experiments, including its high potency and specificity towards cancer cells. Future research on 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide could lead to the development of novel anticancer drugs and diagnostic tools for cancer detection and monitoring.

Synthesis Methods

The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a multistep process that involves the reaction of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ammonia to produce 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide. The yield of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been extensively studied for its biological activities, particularly its anticancer properties. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to exhibit anti-inflammatory and antioxidant activities.

properties

CAS RN

13719-84-1

Product Name

3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide

Molecular Formula

C8H4F4N2O2

Molecular Weight

236.12 g/mol

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-dicarboxamide

InChI

InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)2(8(14)16)4(10)6(12)5(3)11/h(H2,13,15)(H2,14,16)

InChI Key

IFFMGRFKBONHFR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N

synonyms

Benzene-1,2-dicarboxamide, 3,4,5,6-tetrafluoro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.